![molecular formula C21H30N2O8S B11828400 4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate](/img/structure/B11828400.png)

4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

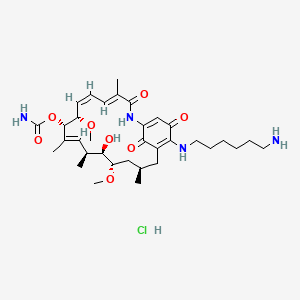

Docarpamine is a dopamine prodrug developed in Japan for the treatment of chronic heart failure. It is marketed under the tradename Tanadopa. Unlike dopamine, docarpamine does not cross the blood-brain barrier and shows no effect on central nervous system activity. It is believed to exert its action by activating dopamine receptor D1 .

准备方法

Docarpamine is synthesized to protect the catechol and amino moieties of dopamine with ethoxycarbonyl and acetylmethionyl groups, respectively. The chemical name of docarpamine is N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine. The synthetic route involves the conversion of dopamine to docarpamine through a series of esterification and amidation reactions . The industrial production methods involve the use of specific reagents and conditions to ensure the stability and purity of the final product .

化学反应分析

Docarpamine undergoes hydrolysis reactions to convert into its active form, dopamine. The first step is the hydrolysis of the catechol ester, resulting in the formation of dide-ethoxycarbonyldocarpamine. The second step is the hydrolysis of the amido linkage . Common reagents used in these reactions include water and enzymes that facilitate the hydrolysis process. The major product formed from these reactions is free dopamine .

科学研究应用

Docarpamine has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to improve renal and cardiac function by oral administration. Clinical trials have shown that docarpamine can be used as a practical alternative to dopamine infusion for patients with acute heart failure, shock, and acute renal failure . Additionally, docarpamine has been studied for its renal vasodilatory and natriuretic effects, as well as its positive inotropic effect on cardiac function .

作用机制

Docarpamine is administered orally and undergoes enzymatic hydrolysis in the gastrointestinal tract to convert into its active form, dopamine. Dopamine then binds to and activates dopamine receptors, which are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes. Activation of D1-like receptors leads to vasodilation and increased renal perfusion, while activation of D2-like receptors modulates neurotransmitter release and influences cardiovascular function . The clinical use of docarpamine leverages these pharmacological properties to manage acute decompensated heart failure and improve renal perfusion .

相似化合物的比较

Docarpamine is unique compared to other dopamine prodrugs due to its ability to be administered orally and its specific activation of dopamine receptor D1. Similar compounds include levodopa, which is used to treat Parkinson’s disease, and other dopamine agonists such as pramipexole and ropinirole . Unlike these compounds, docarpamine does not cross the blood-brain barrier and is specifically designed to improve peripheral dopamine activity .

属性

IUPAC Name |

[4-[2-[(2-acetamido-4-methylsulfanylbutanoyl)amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVMAMIPILWYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860974 |

Source

|

| Record name | 4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11828328.png)

![1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine](/img/structure/B11828333.png)

![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)

![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)

![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B11828374.png)